DI-N-DECYL SULPHONE

Description

Contextualization of Alkyl Sulfones within Organic Chemistry and Materials Science

Alkyl sulfones are a class of organosulfur compounds characterized by a sulfonyl group flanked by two alkyl substituents. The sulfone group, with its hexavalent sulfur atom double-bonded to two oxygen atoms, imparts a unique combination of properties to these molecules. They are known for their high chemical and thermal stability. thieme-connect.deresearchgate.net This stability makes them valuable in applications requiring robust materials. lookchem.com

In organic synthesis, the sulfone group can act as a versatile functional group. It can be used as an activating group or a leaving group in various chemical transformations. thieme-connect.com The synthesis of sulfones has been an area of active research, with methods such as the oxidation of sulfides and the alkylation of sulfinates being common strategies. thieme-connect.comresearchgate.net

In materials science, the incorporation of sulfone moieties into polymer backbones can enhance properties such as thermal stability and mechanical strength. rsc.orgpsu.edu The polarity of the sulfone group also makes these compounds interesting for applications as solvents or in electrolyte solutions. researchgate.net Long-chain alkyl sulfones, in particular, are investigated for their surfactant properties and as additives in various formulations. lookchem.comresearchgate.net

Rationale for Dedicated Academic Investigation of DI-N-DECYL SULPHONE

The specific academic interest in this compound stems from its distinct molecular structure, which features two long, linear C10 alkyl chains attached to a central sulfonyl group. This structure provides a unique combination of a polar core with a large, nonpolar periphery.

The rationale for its investigation can be broken down into several key areas:

Surfactant and Emulsifying Properties: The presence of the long decyl chains suggests potential applications as a surfactant and emulsifier. Such compounds are crucial in the formulation of cleaning products and detergents for removing oils and grease. lookchem.comguidechem.com

Polymer and Plastic Additive: Due to its expected high thermal and chemical stability, this compound is a candidate for use as an additive in polymers and plastics. lookchem.com Its long alkyl chains could impart plasticizing effects, improving the flexibility and durability of materials. google.com

Agrochemical Formulations: There is interest in using this compound as an additive in pesticide formulations to enhance the performance and delivery of active ingredients. lookchem.com

Model Compound for Physical Organic Chemistry: The simple, symmetrical structure of this compound makes it a suitable model compound for studying the physical properties of long-chain dialkyl sulfones, such as their thermal behavior and phase transitions. acs.org

Historical Trajectory and Evolution of Research on this compound

The historical research trajectory for this compound is not as extensively documented as that for other, more widely used sulfones. However, its history is intrinsically linked to the broader development of sulfone synthesis.

The preparation of aliphatic sulfones has been known for over a century, with early methods including the oxidation of the corresponding sulfides. acs.org One of the foundational methods for synthesizing sulfones is the oxidation of sulfides, a process that can be achieved using various oxidizing agents, including hydrogen peroxide in acetic acid. google.com Another established route is the alkylation of sulfinate salts. rsc.org

Specific research focusing solely on this compound appears to be more recent and is primarily found within patent literature and chemical supplier documentation, highlighting its potential in various industrial applications. lookchem.comguidechem.comgoogle.com While early academic studies focused on the fundamental synthesis and properties of a wide range of sulfones, dedicated investigations into this compound likely emerged as the demand for specialized, stable, and long-chain additives in various industries grew.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₂₀H₄₂O₂S |

| Molecular Weight | 346.61 g/mol |

| Boiling Point | 445.9 °C at 760 mmHg |

| Flash Point | 230.3 °C |

| Density | 0.912 g/cm³ |

| Refractive Index | 1.457 |

| Vapor Pressure | 1E-07 mmHg at 25 °C |

Data sourced from various chemical databases and suppliers. lookchem.comguidechem.comchemsrc.comnih.gov

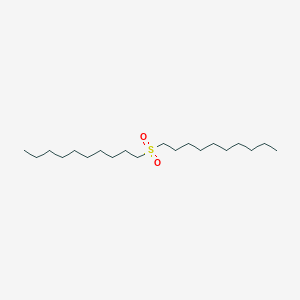

Structure

2D Structure

Properties

IUPAC Name |

1-decylsulfonyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O2S/c1-3-5-7-9-11-13-15-17-19-23(21,22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDCCDLGCOFZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCS(=O)(=O)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597967 | |

| Record name | 1-(Decane-1-sulfonyl)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500026-38-0 | |

| Record name | 1-(Decane-1-sulfonyl)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of Di N Decyl Sulphone

Established Reaction Pathways for DI-N-DECYL SULPHONE Synthesis

Conventional methods for the synthesis of di-n-decyl sulfone rely on well-documented reactions in organic sulfur chemistry. These pathways can be broadly categorized into oxidative approaches and alkylation reactions.

The oxidation of a corresponding sulfide (B99878) is a direct and widely employed method for the preparation of sulfones. In the context of di-n-decyl sulfone, this involves the oxidation of di-n-decyl sulfide. A variety of oxidizing agents can be utilized for this transformation, ranging from common laboratory reagents to more specialized systems.

The reaction proceeds by the sequential oxidation of the sulfide, first to a sulfoxide (B87167) and then to the sulfone. Controlling the reaction conditions is crucial to ensure the complete oxidation to the sulfone and to prevent the formation of byproducts. Common oxidants include hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and solvent can influence the reaction rate and yield. For instance, hydrogen peroxide is often favored as a "green" oxidant because its only byproduct is water. jchemrev.com

Table 1: Comparison of Oxidizing Agents for Di-n-decyl Sulfide Oxidation

| Oxidizing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

|---|---|---|---|---|

| Hydrogen Peroxide (30%) | Acetic Acid | 80-100 | 4-8 | 85-95 |

| Potassium Permanganate | Acetone/Water | 0-25 | 1-3 | 80-90 |

| m-CPBA | Dichloromethane | 0-25 | 2-6 | >95 |

Note: The data in this table is representative of typical conditions for dialkyl sulfide oxidation and has been adapted for di-n-decyl sulfone.

An alternative to the oxidation of pre-formed sulfides is the construction of the sulfone molecule through alkylation reactions. A common strategy involves the reaction of a sulfinate salt with an alkylating agent. For the synthesis of di-n-decyl sulfone, this could involve the reaction of sodium decanesulfinate with a decyl halide, such as 1-bromodecane (B1670165) or 1-iododecane.

This method allows for the formation of both symmetrical and unsymmetrical sulfones, providing a degree of versatility. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the nucleophilic substitution. The reactivity of the decyl halide (I > Br > Cl) plays a significant role in the reaction rate.

Table 2: Alkylation Conditions for Di-n-decyl Sulfone Synthesis

| Decyl Halide | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |

|---|---|---|---|---|

| 1-Bromodecane | DMF | 80-100 | 6-12 | 75-85 |

| 1-Iododecane | DMSO | 60-80 | 4-8 | 80-90 |

Note: The data in this table is illustrative of typical sulfinate alkylation reactions and has been adapted for the synthesis of di-n-decyl sulfone.

Advanced Synthetic Techniques and Innovations

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for sulfone synthesis. These innovations often focus on the use of catalysts and the application of green chemistry principles.

The use of catalysts in the oxidation of sulfides to sulfones can offer significant advantages, including milder reaction conditions, higher selectivity, and improved yields. Various metal-based catalysts have been shown to be effective for this transformation. For example, tungsten-based catalysts, in conjunction with hydrogen peroxide, can efficiently and selectively oxidize sulfides to sulfones. frontiersin.org The catalyst can often be recovered and reused, adding to the economic and environmental benefits of the process.

Another catalytic approach involves the use of osmium tetroxide for the direct oxidation of sulfides to sulfones using molecular oxygen as the terminal oxidant. bohrium.com This method avoids the use of stoichiometric amounts of potentially hazardous oxidizing agents.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of di-n-decyl sulfone, this can be achieved in several ways. The use of hydrogen peroxide as an oxidant is a prime example, as it produces only water as a byproduct. jchemrev.com

Solvent selection is another critical aspect of green chemistry. The development of solvent-free reaction conditions or the use of more environmentally benign solvents, such as water or ethanol (B145695), can significantly reduce the generation of hazardous waste. rsc.orgresearchgate.net For instance, catalyst-free oxidation of sulfides with oxone in water has been reported to selectively produce sulfones. researchgate.net Mechanochemical-assisted synthesis is another green approach that minimizes solvent usage. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To maximize the efficiency of di-n-decyl sulfone synthesis, careful optimization of reaction parameters is essential. Factors such as temperature, reaction time, solvent, and the stoichiometry of reagents can all have a significant impact on the yield and purity of the final product.

For oxidative methods, controlling the temperature is crucial to prevent over-oxidation or side reactions. The choice of solvent can affect the solubility of the reactants and the rate of the reaction. In alkylation reactions, the concentration of the reactants and the reaction time need to be optimized to ensure complete conversion while minimizing the formation of byproducts. The use of phase-transfer catalysts can sometimes be beneficial in biphasic reaction systems to enhance the reaction rate.

Systematic studies, often employing Design of Experiments (DoE) methodologies, can be used to identify the optimal set of conditions for a given synthetic route, leading to a more robust and efficient process for the production of di-n-decyl sulfone.

Purification and Isolation Protocols for High-Purity this compound

The attainment of high-purity this compound is crucial for its application in various specialized fields where contaminants can significantly alter its physical, chemical, and functional properties. The purification and isolation of this long-chain aliphatic sulphone typically involve standard laboratory techniques adapted for the compound's specific characteristics, such as its high molecular weight and non-polar nature. The primary methods employed are recrystallization and column chromatography, often used in combination to achieve the desired level of purity.

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. thieme-connect.com The process relies on the principle that the solubility of a compound in a solvent increases with temperature. alfa-chemistry.com For this compound, the selection of an appropriate solvent is critical. An ideal solvent would dissolve the sulphone readily at an elevated temperature but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.

Commonly, non-polar or moderately polar solvents are effective for recrystallizing long-chain dialkyl sulphones. The general procedure involves dissolving the crude this compound in a minimal amount of a suitable hot solvent to form a saturated solution. This hot solution is then filtered to remove any insoluble impurities. Subsequently, the filtrate is allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals of pure this compound, while the majority of impurities remain dissolved in the mother liquor. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried under vacuum to remove residual solvent.

Column Chromatography

For instances where recrystallization does not yield a product of sufficient purity, or when impurities have similar solubility profiles to this compound, column chromatography is a more effective purification method. This technique separates compounds based on their differential adsorption onto a stationary phase.

For the purification of this compound, normal-phase chromatography using a silica (B1680970) gel stationary phase is a common approach. A solvent system, or eluent, of appropriate polarity is chosen to move the components of the mixture down the column at different rates. Given the non-polar nature of this compound, a non-polar eluent, such as a mixture of hexanes and ethyl acetate (B1210297) in a high hexane (B92381) ratio, is typically employed.

The crude product is dissolved in a minimum amount of the eluent and loaded onto the top of the prepared silica gel column. The eluent is then passed through the column, and fractions are collected sequentially. The composition of each fraction is monitored using a suitable analytical technique, such as thin-layer chromatography (TLC). Fractions containing the pure this compound are combined, and the solvent is removed by rotary evaporation to yield the purified product.

The following interactive table summarizes the general parameters for these purification techniques applicable to long-chain dialkyl sulphones like this compound.

| Purification Technique | Stationary Phase/Solvent System | General Procedure Highlights | Expected Purity |

| Recrystallization | Single or mixed solvent systems (e.g., ethanol, isopropanol, hexanes) | Dissolution in hot solvent, slow cooling for crystal formation, filtration, and washing with cold solvent. | >98% |

| Column Chromatography | Silica gel (normal phase) | Elution with a non-polar solvent gradient (e.g., hexane/ethyl acetate). | >99% |

| Preparative HPLC | C18 (reverse phase) | Elution with a polar solvent system (e.g., acetonitrile/water). | >99.5% |

Synthetic Routes for this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound allows for the systematic modification of its physical and chemical properties, enabling the exploration of structure-activity relationships and the development of new materials with tailored functionalities. Synthetic strategies generally focus on the introduction of different alkyl chains (symmetrical and unsymmetrical analogues) or the incorporation of functional groups at various positions on the decyl chains (derivatives).

Symmetrical and Unsymmetrical Dialkyl Sulphone Analogues

The most common method for the synthesis of symmetrical dialkyl sulphones, such as this compound itself, is the oxidation of the corresponding dialkyl sulfide. This transformation can be achieved using a variety of oxidizing agents. For unsymmetrical dialkyl sulphone analogues, a versatile approach involves the coupling of an alkyl halide with a sulfinate salt. thieme-connect.comnanomaterchem.com

A general synthetic scheme for unsymmetrical dialkyl sulphones is as follows:

Step 1: Formation of the Sulfinate Salt: An alkanethiol (R-SH) is oxidized to the corresponding sulfinic acid (R-SOOH), which is then converted to its sodium salt (R-SOONa) by treatment with a base like sodium hydroxide.

Step 2: Coupling Reaction: The sodium alkanesulfinate is then reacted with a different alkyl halide (R'-X, where X is Br or I) in a suitable solvent, such as ethanol or dimethylformamide (DMF), to yield the unsymmetrical sulphone (R-SO₂-R').

This methodology allows for the synthesis of a wide range of this compound analogues by varying the nature of both the alkanethiol and the alkyl halide. For instance, reacting sodium decanesulfinate with other long-chain alkyl halides would produce unsymmetrical sulphones with varying chain lengths.

Functionalized Derivatives

The introduction of functional groups, such as hydroxyl (-OH) or amino (-NH₂) groups, onto the alkyl chains of this compound can significantly alter its properties, for example, by increasing its polarity and potential for hydrogen bonding.

Hydroxy Derivatives: The synthesis of β-hydroxy sulfones can be achieved through the reduction of β-keto sulfones. mdpi.com This involves the initial preparation of a β-keto sulphone, which can then be reduced using a reducing agent like sodium borohydride (B1222165) to yield the corresponding β-hydroxy sulphone derivative. mdpi.com Alternatively, the regioselective opening of epoxides with sulfinate anions can also lead to the formation of β-hydroxy sulfones. mdpi.com

Amino Derivatives: β-amino sulfones can be synthesized through the aminosulfonylation of alkenes. organic-chemistry.org This method involves the reaction of an alkene with a source of both an amino group and a sulfonyl group, often in the presence of a catalyst. organic-chemistry.org Another approach is the reaction of aryl aminoalkyl sulfides followed by oxidation to the corresponding sulfones. acs.org

The following table outlines some examples of synthetic strategies for this compound analogues and derivatives.

| Analogue/Derivative Type | General Synthetic Strategy | Key Reagents |

| Unsymmetrical Dialkyl Sulphones | Coupling of an alkanesulfinate salt with an alkyl halide. | Sodium alkanesulfinate, Alkyl halide |

| β-Hydroxy Dialkyl Sulphones | Reduction of β-keto sulfones. | β-keto sulphone, Sodium borohydride |

| β-Amino Dialkyl Sulphones | Aminosulfonylation of alkenes. | Alkene, Amino source, Sulfonyl source |

These synthetic methodologies provide a versatile platform for the creation of a diverse library of this compound analogues and derivatives, paving the way for the exploration of their potential applications in various scientific and technological domains.

Chemical Reactivity and Mechanistic Elucidation of Di N Decyl Sulphone

Reactivity Profile of the Sulfonyl Moiety

The sulfonyl group is a versatile functional group that can participate in a wide array of chemical reactions. researchgate.net Its reactivity is characterized by the high oxidation state of the sulfur atom (S(VI)) and the strong electron-withdrawing nature of the two oxygen atoms. researchgate.net This electronic setup allows the sulfonyl group to act as a "chemical chameleon," exhibiting nucleophilic, electrophilic, or radical-precursor characteristics depending on the specific reaction conditions. researchgate.netresearchgate.net

The sulfonyl group in di-n-decyl sulphone imparts both electrophilic and nucleophilic potential to the molecule.

Electrophilic Character : The sulfur atom of the sulfonyl group is electron-deficient due to the polarization of the S=O bonds, making it an electrophilic center susceptible to attack by nucleophiles. vulcanchem.com However, in dialkyl sulfones, direct nucleophilic attack on the sulfur atom is less common than in aryl sulfones or sulfonyl chlorides. The more significant electrophilic character is observed at the α-carbon (the carbon atom adjacent to the sulfonyl group). The strong electron-withdrawing effect of the sulfonyl group increases the acidity of the α-hydrogens, but it also makes the sulfonyl group an excellent leaving group in substitution and elimination reactions. researchgate.net

Nucleophilic Character : While the sulfonyl group itself is electrophilic, it can facilitate nucleophilic reactivity at the α-carbon. The electron-withdrawing nature of the SO₂ group stabilizes an adjacent carbanion (anion). Treatment of this compound with a strong base can deprotonate one of the α-carbons, generating a potent nucleophile. This α-sulfonyl carbanion can then react with a variety of electrophiles, such as alkyl halides or carbonyl compounds, enabling the formation of new carbon-carbon bonds. thieme-connect.comchemicalbook.com

A summary of the dual reactivity is presented in the table below.

| Reactivity Type | Reactive Site | Mechanistic Role of Sulfonyl Group | Typical Reactions |

| Electrophilic | Sulfur Atom / α-Carbon | Electron-withdrawing; Leaving Group | Nucleophilic Substitution (less common), Elimination |

| Nucleophilic | α-Carbon (as carbanion) | Anion Stabilization | Alkylation, Aldol-type additions |

In recent years, the involvement of sulfones in radical chemistry has gained significant attention. researchgate.net The sulfonyl group can act as a radical precursor, particularly in desulfonylation reactions where the carbon-sulfur bond is cleaved. acs.org A single electron transfer (SET) to the sulfonyl group can induce the fragmentation of the C–S bond, yielding a carbon-centered radical and a sulfinate anion. rsc.org

For this compound, this process would generate an n-decyl radical. This transformation is valuable because it turns a typically stable alkyl sulfone into a source of highly reactive alkyl radicals, which can then participate in various bond-forming reactions, such as Giese additions. rsc.org The generation of radicals from sulfones can be initiated by photoredox catalysis or by using strong reducing agents. rsc.orgnih.gov This radical pathway provides a complementary approach to traditional ionic reactions for C-C bond formation. acs.org

Reactions Involving the Decyl Alkyl Chains

The two ten-carbon alkyl chains of this compound are generally considered unreactive, similar to alkanes. However, their modification is possible through specific synthetic strategies, and they are susceptible to degradation under certain oxidative or reductive conditions.

Functionalizing the saturated decyl chains requires overcoming the inherent stability of C-H bonds. Key strategies include:

α-Functionalization : As mentioned previously, deprotonation at the α-carbon allows for the introduction of a wide range of functional groups via reaction with electrophiles. rsc.org This is the most common site for modification due to the activating effect of the adjacent sulfonyl group.

Remote Functionalization : Research has shown that oxidative functionalization can occur at positions remote from the sulfonyl group (e.g., the γ- or δ-carbon). researchgate.net These reactions often proceed through a radical mechanism involving an initial one-electron oxidation, followed by an intramolecular hydrogen atom transfer (e.g., a 1,5- or 1,6-hydrogen migration). This allows for the introduction of functional groups like hydroxyl or chloro groups at specific, unactivated positions along the alkyl chain. researchgate.net

Desulfonylative Functionalization : The entire allylsulfonyl moiety can serve as a precursor to a carbon radical, which is then substituted by various functionalities using sulfur-based radical trapping reagents. nih.gov This diversity-oriented approach allows for desulfonylative alkynylation, azidation, and halogenation. nih.gov

The degradation of this compound can occur through the breakdown of the alkyl chains or the cleavage of the carbon-sulfur bonds.

Oxidative Degradation : Strong oxidizing conditions can lead to the degradation of the molecule. Oxidation of the alkyl chains can introduce hydroxyl groups, which may be further oxidized to ketones or carboxylic acids. researchgate.net Under severe conditions, such as exposure to certain types of radiation or potent chemical oxidants, scission of the C-C bonds within the decyl chains or the C-S bond can occur, potentially leading to the formation of sulfonic acids. lsu.edunih.gov For instance, studies on poly(olefin sulfones) show that decomposition can be accompanied by the formation of sulfides and other by-products. lsu.edu

A summary of reactions involving the decyl chains is provided in the table below.

| Reaction Type | Primary Outcome | Mechanism |

| Functionalization | Introduction of new functional groups | Ionic (α-deprotonation) or Radical (Remote oxidation) |

| Oxidative Degradation | Chain hydroxylation, C-S or C-C bond scission | Radical or direct oxidation |

| Reductive Degradation | C-S bond cleavage | Single Electron Transfer (SET), Nucleophilic attack |

Stereoelectronic Effects and Conformational Analysis in Reactivity

Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry and reactivity, play a subtle but important role in the chemistry of acyclic sulfones like this compound. Due to the free rotation around the numerous C-C and C-S single bonds, the decyl chains can adopt a multitude of conformations. nih.gov

While detailed conformational analysis of this compound is not widely reported, principles derived from studies of cyclic sulfones can be applied. d-nb.info The orientation of the C-H bonds α to the sulfonyl group relative to the S=O bonds can affect their acidity and reactivity. For example, an anti-periplanar alignment of a C-H bond with an S=O bond can influence orbital overlap and facilitate proton abstraction. nih.gov

In reactions involving radical intermediates, the conformation of the alkyl chain can dictate the outcome of intramolecular hydrogen abstraction processes, leading to regioselectivity in remote functionalization reactions. researchgate.net The bulky and flexible decyl chains can also exert steric influence, potentially hindering the approach of reagents to the sulfonyl core or directing reactions to less sterically encumbered sites. Although these effects are averaged out in a flexible system, certain conformations may be preferentially adopted in transition states, thereby guiding the reaction pathway. acs.org

Spectroscopic and Computational Approaches to Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for compounds such as this compound relies on a synergistic combination of advanced analytical techniques. Spectroscopic methods provide real-time snapshots of reacting systems, while computational chemistry offers a window into the fleeting, high-energy transition states that govern reaction pathways. Together, these approaches allow for a comprehensive understanding of chemical reactivity at a molecular level.

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopy is a powerful tool for understanding the intricate details of chemical reactions by monitoring them as they happen, without the need for sample extraction. This real-time analysis provides critical data on reaction kinetics, the formation and decay of transient intermediates, and the influence of various parameters on the reaction's progress. mt.commdpi.com

Techniques such as Fourier Transform Infrared (FTIR), Raman, and UV-Vis-NIR absorption spectroscopy are particularly valuable. specac.comnih.govyoutube.com For instance, in situ FTIR spectroscopy, often utilizing an Attenuated Total Reflection (ATR) probe, can track the concentration profiles of reactants, intermediates, and products throughout a reaction. mt.commdpi.com This is achieved by monitoring the characteristic vibrational frequencies of functional groups. In the context of a reaction involving this compound, the distinct, strong absorption bands of the sulfonyl group (S=O) would serve as a primary spectroscopic marker. Any reaction at the sulfonyl group or at the adjacent α-carbon would lead to predictable changes in the IR spectrum, allowing for direct observation of the reaction's progress.

The primary advantages of using in situ monitoring include:

Precise Reaction Kinetics: Continuous data collection allows for the accurate determination of reaction rates and orders. acs.org

Identification of Intermediates: Short-lived species that might be missed by offline analysis can often be detected, providing direct evidence for a proposed reaction mechanism. mt.commdpi.com

Process Optimization: The immediate feedback on how changes in conditions (e.g., temperature, pressure, catalyst concentration) affect the reaction allows for rapid optimization. specac.com

For example, studies on the polycondensation reaction to form polysulfones have successfully used real-time ATR-FTIR spectroscopy to follow the disappearance of monomer-specific bands and the appearance of new bands corresponding to the growing polymer chain. researchgate.net Similarly, the progress of catalytic reactions on sulfone-containing molecules can be followed by observing changes in the spectral features of the reactants and products under actual process conditions. specac.com The application of these techniques to this compound would enable a detailed mechanistic investigation into its various potential transformations, such as α-alkylation or reduction, by providing rich, time-resolved experimental data. mdpi.comacs.org

Interactive Table: Common In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Typical Application for Sulfones | Reference |

|---|---|---|---|

| FTIR-ATR | Functional group concentrations, reaction kinetics, intermediate detection. | Monitoring changes in S=O and C-H bond vibrations during reactions like oxidation, reduction, or polymerization. | mt.commdpi.comresearchgate.net |

| Raman Spectroscopy | Molecular structure, bond vibrations (especially for symmetric, non-polar bonds), catalyst surface species. | Characterizing the sulfonyl group and hydrocarbon backbone; studying surface-adsorbed species in heterogeneous catalysis. | youtube.comrsc.org |

| UV-Vis-NIR Spectroscopy | Electronic transitions, conjugated systems, changes in catalyst oxidation state. | Monitoring reactions involving chromophoric reactants or products; characterizing electronic structure changes in catalysts. | nih.gov |

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a method to investigate the electronic structure and energetics of molecules. researchgate.net It is particularly powerful for elucidating reaction mechanisms by calculating the geometries and energies of reactants, products, intermediates, and, most importantly, transition states (TS). chemrxiv.org A transition state is the highest energy point along a reaction coordinate, and its structure and energy (the activation barrier) dictate the kinetics of the reaction.

For a compound like this compound, DFT calculations can be employed to:

Map Potential Energy Surfaces: By calculating the energy of the system for various atomic arrangements, a potential energy surface can be constructed, revealing the lowest energy path from reactants to products.

Locate and Characterize Transition States: Algorithms can precisely locate the saddle point on the potential energy surface that corresponds to the transition state. Vibrational frequency analysis confirms the TS by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier, which is directly related to the reaction rate. This allows for a theoretical prediction of reaction kinetics. researchgate.net

Investigate Reaction Pathways: DFT can be used to compare the feasibility of different proposed mechanisms by calculating the activation barriers for each pathway. The path with the lowest energy barrier is typically the most favorable. specac.com

For instance, DFT studies on sulfone-containing polymer photocatalysts have been used to understand how the sulfone unit influences the thermodynamics of electron and hole transfer, which is crucial to their function. acs.orgnih.gov In another example, DFT calculations were used to confirm the mechanism of the Julia-Kocienski olefination, a key reaction involving sulfones, by locating all intermediates and transition states along the reaction pathway. specac.com By applying these computational methods to this compound, researchers can model potential reactions such as nucleophilic substitution or radical-mediated processes, predict the structures of the fleeting transition states, and calculate the energy barriers, thereby gaining a fundamental understanding of its chemical reactivity without the need for direct, and often difficult, experimental observation of these transient species. chemrxiv.orgresearchgate.net

Interactive Table: Key Outputs from DFT in Mechanistic Studies

| DFT Output | Description | Relevance to Mechanism | Reference |

|---|---|---|---|

| Optimized Geometries | The lowest-energy 3D structures of reactants, intermediates, transition states, and products. | Provides insight into the structural changes that occur during a reaction. | nih.gov |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Determines the theoretical reaction rate; allows comparison of competing pathways. | chemrxiv.org |

| Reaction Energy (ΔErxn) | The overall energy difference between products and reactants. | Indicates whether a reaction is thermodynamically favorable (exothermic) or unfavorable (endothermic). | researchgate.net |

| Vibrational Frequencies | Calculated vibrational modes for a given structure. | Used to confirm a structure is a stable minimum (no imaginary frequencies) or a transition state (one imaginary frequency). | nih.gov |

Advanced Analytical Characterization of Di N Decyl Sulphone

Vibrational and Electronic Spectroscopy for Structural Confirmation

Vibrational and electronic spectroscopy serve as fundamental tools for elucidating the structural features of di-n-decyl sulphone by probing the energy transitions of its molecular bonds and electronic states.

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule. For this compound, the most characteristic vibrations are associated with the sulfonyl group (SO2) and the long alkyl chains.

The IR spectrum of a sulfone is distinguished by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. msu.eduresearchgate.net These typically appear in the regions of 1120–1160 cm⁻¹ and 1300–1350 cm⁻¹, respectively. researchgate.net The presence of these intense bands provides clear evidence for the sulfone functional group. researchgate.net Additionally, the spectrum will display characteristic C-H stretching vibrations from the decyl chains in the 2850–3000 cm⁻¹ region and C-H bending vibrations in the 1350-1465 cm⁻¹ region. msu.edu

Raman spectroscopy, which detects vibrations that cause a change in polarizability, also provides valuable structural information. While the sulfonyl group's symmetric stretch is typically a strong band in the Raman spectrum, the asymmetric stretch is often weaker. Raman spectroscopy is particularly useful for analyzing the hydrocarbon backbone of the molecule. medwinpublishers.commdpi.com

Table 1: Predicted Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1300–1350 | Strong | Weak |

| Sulfonyl (SO₂) | Symmetric Stretch | 1120–1160 | Strong | Strong |

| Alkyl (CH₂) | Asymmetric Stretch | ~2925 | Strong | Strong |

| Alkyl (CH₂) | Symmetric Stretch | ~2855 | Strong | Strong |

| Alkyl (CH₃) | Asymmetric Stretch | ~2960 | Medium | Medium |

| Alkyl (CH₃) | Symmetric Stretch | ~2870 | Medium | Medium |

| Alkyl (CH₂) | Scissoring | 1450–1465 | Medium | Medium |

| Alkyl (CH₃) | Bending | 1375–1385 | Medium | Medium |

This compound, being a saturated aliphatic sulfone, is not expected to exhibit significant absorption in the ultraviolet (UV) or visible regions of the electromagnetic spectrum. nist.govresearchgate.net Chromophores, such as conjugated double bonds or aromatic rings, which are absent in this molecule, are typically required for strong UV-Vis absorption. rsc.org Any observed absorbance would likely be very weak and occur at short wavelengths (below 220 nm), attributable to n → σ* transitions of the sulfonyl group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. usask.ca

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The protons on the carbon atom adjacent to the sulfonyl group (α-protons) will be the most deshielded due to the electron-withdrawing nature of the SO₂ group, appearing as a triplet at a downfield chemical shift. The signals for the other methylene (B1212753) groups along the decyl chains will appear as a complex multiplet in the upfield region, with the terminal methyl group appearing as a distinct triplet. researchgate.net

The ¹³C NMR spectrum will similarly show the α-carbon at the most downfield position. The other carbon signals of the decyl chains will appear in the typical aliphatic region, with the terminal methyl carbon being the most upfield. hmdb.ca The number of distinct signals in both ¹H and ¹³C NMR spectra will confirm the symmetrical nature of the two decyl chains. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -SO₂-CH₂ - | α | Downfield (triplet) | Downfield |

| -CH₂- | β to ω-1 | Upfield (multiplet) | Aliphatic region |

| -CH₃ | ω | Most upfield (triplet) | Most upfield |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. ipb.ptpbsiddhartha.ac.in

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network within the decyl chains, showing correlations between adjacent methylene groups. usask.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the more easily interpretable proton spectrum. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity around the sulfonyl group, showing a correlation from the α-protons to the α-carbon. usask.caipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation. nih.gov The nominal molecular weight of this compound is 346.6 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) may be observed at m/z 346. nih.gov However, aliphatic sulfones can be prone to fragmentation. Common fragmentation pathways for sulfones include cleavage of the carbon-sulfur bond and rearrangements. uni-muenster.deresearchgate.net

A key fragmentation process would be α-cleavage, leading to the loss of a decyl radical and the formation of a [C₁₀H₂₁SO₂]⁺ fragment. Another significant fragmentation would likely involve the cleavage of the C-S bond with charge retention on the alkyl fragment, resulting in a decyl cation [C₁₀H₂₁]⁺ at m/z 141. Rearrangements involving the loss of SO₂ (64 mass units) are also possible fragmentation pathways for some sulfones. nih.gov Analysis of these fragmentation patterns helps to piece together the molecular structure. uab.edunih.gov The NIST Mass Spectrometry Data Center reports a top peak at m/z 207 for this compound under GC-MS conditions. nih.gov

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 19089489 |

| Carbon | 5462310 |

| Sulfur | 5362487 |

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds. Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization methods used in this context.

Electron Ionization (EI):

EI is a "hard" ionization technique that involves bombarding the analyte molecule with high-energy electrons (typically 70 eV). thieme-connect.de This process leads to the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a series of fragment ions that provide valuable structural information.

For this compound (molar mass 346.6 g/mol ), the molecular ion peak at m/z 346 would be expected, although it might be weak due to the instability of the ion. nih.gov The fragmentation pattern is dominated by cleavages of the carbon-carbon and carbon-sulfur bonds. Key fragmentation pathways for long-chain aliphatic sulfones include:

Alpha-cleavage: Breakage of the C-S bond, leading to the formation of a decyl cation ([C₁₀H₂₁]⁺) at m/z 141.

Beta-cleavage: Cleavage of the C-C bond adjacent to the sulfonyl group.

McLafferty-type rearrangements: Involving hydrogen transfer, which can lead to the elimination of neutral molecules like alkenes.

Cleavage around the sulfonyl group: Loss of SO₂ (64 Da) or SO (48 Da) can also occur, though this is sometimes less common in aliphatic sulfones compared to aromatic ones.

A representative table of expected major fragment ions in the EI mass spectrum of this compound is provided below.

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 346 | [C₂₀H₄₂O₂S]⁺• | Molecular Ion (M⁺•) |

| 205 | [C₁₀H₂₁SO₂]⁺ | Loss of a decyl radical (•C₁₀H₂₁) |

| 141 | [C₁₀H₂₁]⁺ | Alpha-cleavage, decyl cation |

| Various | [CₙH₂ₙ₊₁]⁺ | Fragmentation of the alkyl chains (e.g., m/z 43, 57, 71, 85) |

Chemical Ionization (CI):

CI is a "soft" ionization technique that results in significantly less fragmentation than EI. nih.gov In CI, a reagent gas (like methane (B114726) or isobutane) is ionized first, and these reagent gas ions then react with the analyte molecule, typically through proton transfer. thieme-connect.de This process usually forms a protonated molecule, [M+H]⁺.

For this compound, a CI mass spectrum would be expected to show a prominent ion at m/z 347, corresponding to [C₂₀H₄₂O₂S + H]⁺. This technique is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum. nih.gov The reduced fragmentation provides clear molecular weight information, complementing the structural details obtained from EI-MS.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). walshmedicalmedia.com This precision allows for the determination of the elemental composition of a molecule from its exact mass.

The theoretically calculated exact mass of this compound (C₂₀H₄₂O₂S) is 346.29055175 Da. nih.gov By using HRMS, an experimentally measured mass can be obtained. If the measured mass is, for example, 346.2906, it can be compared against a database of all possible elemental formulas that could result in a mass close to this value. The high accuracy of HRMS significantly narrows down the possibilities, often to a single unique formula, thereby unambiguously confirming the elemental composition of the analyte. epa.gov This capability is crucial for identifying unknown compounds or for confirming the structure of newly synthesized molecules like this compound.

The table below illustrates how HRMS can distinguish this compound from other potential compounds with the same nominal mass.

| Elemental Formula | Nominal Mass | Exact Mass (Da) |

| C₂₀H₄₂O₂S | 346 | 346.2906 |

| C₂₂H₄₆O₂ | 346 | 346.3498 |

| C₂₄H₅₀ | 346 | 346.3909 |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is an essential analytical tool for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications

Gas Chromatography (GC) is suitable for compounds that are volatile and thermally stable. Given its molecular weight, this compound is expected to have a relatively high boiling point but can be analyzed by GC, likely using a high-temperature column and appropriate temperature programming. GC is effective for assessing the purity of a this compound sample by separating it from any volatile impurities, starting materials (e.g., 1-decanethiol, oxidizing agents), or by-products from its synthesis.

When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also identification of the individual components. As the separated compounds elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each peak. The NIST Mass Spectrometry Data Center lists GC-MS data for this compound, indicating its amenability to this technique. nih.gov

A hypothetical set of GC parameters for the analysis of this compound is outlined below.

| Parameter | Condition |

| Column | Fused silica (B1680970) capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 280 - 300 °C |

| Oven Program | Initial temperature of ~150 °C, ramped to 300-320 °C at 10-20 °C/min |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly useful for compounds that are not suitable for GC due to low volatility or thermal instability. scielo.br For this compound, a non-polar, long-chain aliphatic compound, reversed-phase HPLC would be the method of choice.

A significant challenge in the HPLC analysis of this compound is its lack of a strong UV-Vis chromophore, as it does not possess aromatic rings or extensive conjugation. mdpi.com Standard UV-Vis detectors would therefore offer very poor sensitivity. To overcome this, alternative detection methods must be employed:

Evaporative Light Scattering Detector (ELSD): This detector is sensitive to any non-volatile analyte and is independent of the analyte's optical properties, making it well-suited for compounds like this compound.

Charged Aerosol Detector (CAD): Similar to ELSD, CAD provides a universal response for non-volatile analytes.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is a powerful option, providing both separation and mass information, which aids in peak identification and purity assessment.

A potential HPLC method for analyzing this compound is described in the table below.

| Parameter | Condition |

| Column | C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water or Methanol and Water |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detector | ELSD, CAD, or Mass Spectrometer |

X-ray Diffraction for Solid-State Structure and Crystal Packing

Currently, there is no publicly available crystal structure data for this compound. The high flexibility of its two long alkyl chains may make it difficult to grow single crystals suitable for X-ray diffraction analysis. nih.gov

However, if a suitable crystal could be obtained, XRD analysis would provide invaluable information. For instance, studies on other sulfone-containing molecules have used XRD to elucidate their precise molecular geometry and intermolecular packing forces. nih.gov For this compound, such an analysis would reveal the conformation of the C-S-C bond within the sulfonyl group and the arrangement of the long decyl chains, which would likely adopt an extended, all-trans conformation to maximize packing efficiency. Powder X-ray diffraction (PXRD) could also be used to characterize the bulk material, identifying its crystalline phase and assessing its crystallinity. researchgate.net

Research on Applications and Functional Utility of Di N Decyl Sulphone

Investigations in Surface Chemistry and Detergency

The amphiphilic nature of di-n-decyl sulphone, arising from its two long, non-polar decyl chains and a polar sulfonyl group, makes it a subject of interest in surface chemistry and gives it practical utility as a surfactant.

This compound is recognized for its emulsifying properties. lookchem.comguidechem.com Emulsifiers are substances that stabilize mixtures of immiscible liquids, such as oil and water, by reducing the interfacial tension between them. The mechanism of action for this compound follows the general principles of surfactant behavior. unive.it

When introduced into an oil-and-water system, the molecules orient themselves at the interface. The two long, hydrophobic decyl tails penetrate the oil phase, while the hydrophilic sulfonyl headgroup remains in the aqueous phase. unive.it This arrangement lowers the energy of the oil-water interface, allowing for the formation of a stable dispersion of oil droplets within the water (an oil-in-water emulsion). unive.it These droplets are stabilized by a layer of sulfone molecules, whose polar head groups prevent the droplets from coalescing. This effectiveness in emulsification makes it a valuable component in various formulations. lookchem.comguidechem.com

This compound is utilized as a surfactant and detergent in both industrial and household cleaning products. lookchem.com Its performance in these complex matrices is attributed to its ability to effectively remove dirt, oil, and grease from various surfaces. lookchem.comguidechem.com

Detergent formulations are complex mixtures containing builders, enzymes, bleaches, and other additives. google.com A surfactant's performance in such a matrix depends on its compatibility and stability with other components and its effectiveness under various conditions (e.g., water hardness, temperature). This compound is noted for its good stability and compatibility with other ingredients, making it suitable for a wide range of cleaning applications. guidechem.com Its robust chemical nature allows it to function effectively without being degraded by other components in the formulation. This makes it a preferred component for its ability to solubilize and disperse greasy soils, which can then be rinsed away. lookchem.comunive.it

Utility in Polymer Science and Plastics Engineering

The chemical stability of this compound has led to its use as a specialized additive in the manufacturing of polymers and plastics. lookchem.com While polymers containing sulfone groups in their backbone (aromatic polysulfones) are well-known high-performance engineering plastics, the use of this compound involves its physical incorporation into a polymer matrix. lookchem.comresearchgate.net

Its primary function in this application is to enhance the material's durability and resistance to degradation. lookchem.com The excellent thermal and chemical stability of the this compound molecule allows it to act as a stabilizer. When blended into a polymer, it can help protect the polymer chains from thermal and oxidative breakdown under harsh conditions. Its presence can improve the long-term performance and lifespan of the plastic material. This application leverages the inherent inertness of the sulfone group and the stability of its long alkyl chains. lookchem.com

Influence on Polymerization Processes

This compound is utilized in the production of polymers and plastics. oup.com Its value in these manufacturing processes is attributed to its high thermal and chemical stability. oup.com While specific kinetic studies on the direct influence of this compound on polymerization rates are not extensively detailed in publicly available research, the functional role of sulfone groups in polymers is well-documented.

The incorporation of sulfone units into a polymer's backbone is a strategy used to tune its chemical and physical properties. gbif.orgasm.org For instance, in conjugated polymers used for photocatalysis, the sulfone content is directly correlated with the material's performance. asm.org The sulfone moiety can create intrachain charge transfer states and acts as the electron transfer site out of the polymer. gbif.orgasm.org Furthermore, the sulfone group, with its higher sulfur oxidation state, can improve the wettability of the polymer surface, which is a crucial factor in reactions conducted in aqueous environments. umassmed.edu The presence of such functional groups can influence the polymer's final characteristics, which are determined during the polymerization process. gbif.org

Impact on Material Stability and Mechanical Properties

The inclusion of this compound in the manufacturing of plastics and polymers is noted to enhance the resulting materials' durability and resistance to various forms of degradation. oup.com This aligns with the broader understanding of sulfone-containing polymers, often classified as high-performance engineering thermoplastics, which are recognized for their mechanical strength and exceptional thermal and dimensional stability.

Role as an Additive in Agricultural Chemical Formulations

This compound is employed as an additive in pesticide formulations to boost the performance and effectiveness of agricultural chemicals. oup.com In this context, it functions as an adjuvant, a substance added to a pesticide to enhance the efficacy of the active ingredient.

Enhancement of Active Ingredient Delivery

The primary role of this compound in agricultural formulations is to improve the delivery of the active ingredients within the pesticides. oup.com Adjuvants, in general, achieve this through several mechanisms. They can act as surfactants (surface-active agents) that reduce the surface tension of the spray droplet. ncbi.xyz This allows the droplet to spread over a larger area of the leaf surface, increasing the contact area for potential absorption. ncbi.xyz By improving the 'wetting' of the leaf, which is often waxy and repels water-based sprays, adjuvants ensure that more of the active ingredient is retained on the target plant rather than bouncing off. ncbi.xyz

Research in Food Science and Volatile Compound Analysis

Research in food science has led to the identification of a wide array of volatile organic compounds that contribute to the unique aroma and flavor profiles of fermented foods. Advanced analytical techniques are used to detect and characterize these compounds, which are produced by microorganisms during the fermentation process. oup.com

Identification in Aroma Profiles of Fermented Products (e.g., Yogurt)

This compound has been identified as a volatile compound in the aroma profile of yogurt. researchgate.net In a study comparing the physicochemical, rheological, and aroma characteristics of different yogurts, researchers analyzed samples made with various bacterial strains, including Lactobacillus gasseri LGZ 1029 (LG), and a traditional starter mix of Streptococcus thermophilus and Lactobacillus delbrueckii subsp. bulgaricus (SL). researchgate.netnih.gov

A total of 57 volatile compounds were detected across the different yogurt samples. oup.comresearchgate.net this compound was specifically detected in the yogurt fermented with Lactobacillus gasseri LGZ 1029, indicating that this particular bacterium, or its interaction with the milk medium, is responsible for the presence of this compound. researchgate.net The study highlighted that the addition of L. gasseri LGZ 1029 resulted in a yogurt with new attributes and a distinct volatile compound profile. oup.comresearchgate.net

Table 1: Detection of this compound in Yogurt Fermented with Different Bacterial Cultures

| Bacterial Culture Used for Fermentation | This compound Detected (Relative Peak Area %) | Reference |

| Lactobacillus gasseri LGZ 1029 (LG) | 1.37 | researchgate.net |

| Control (Traditional Starter Cultures) | Not Detected | researchgate.net |

This interactive table is based on findings from a comparative study of yogurt aroma profiles.

Sensory Contributions and Perceptual Impact

Research into the direct sensory contributions and perceptual impact of this compound is limited in scientific literature. Its role as a volatile compound has been identified in food science, particularly in the context of fermented dairy products.

Detailed Research Findings

A study investigating the volatile compound composition of yogurt fermented with different bacterial strains identified this compound as one of 57 volatile compounds. oup.com The research compared yogurts made with Lactobacillus gasseri LGZ 1029 (LG), commercial probiotic L. rhamnosus (LGG), and traditional fermentation strains Streptococcus thermophilus and L. bulgaricus (SL), both singly and in combination. oup.com

The relative content of this compound was measured in the different yogurt samples, highlighting its presence under specific fermentation conditions. oup.com

Table 1: Relative Content of this compound in Different Yogurt Fermentation Groups

| Yogurt Sample | Fermentation Strain(s) | Relative Content of this compound (Area × 10⁶) |

| LG | Lactobacillus gasseri LGZ 1029 | 1.37 |

| LGG | L. rhamnosus | - |

| SL | S. thermophilus & L. bulgaricus | - |

| LG+SL | L. gasseri LGZ 1029 & SL | - |

| LGG+SL | L. rhamnosus & SL | - |

| Source: International Journal of Food Science and Technology. oup.com Note: "-" indicates the compound was not detected. |

Biological and Biomedical Interaction Studies of Di N Decyl Sulphone

Molecular Interactions with Biological Membranes and Proteins

The amphipathic nature of di-n-decyl sulphone, characterized by its long, nonpolar alkyl chains and a polar sulfone core, is expected to govern its interactions with the primary components of biological systems: lipid membranes and proteins.

The dual chemical nature of this compound suggests it may readily partition into and interact with biological membranes. The long decyl chains can intercalate into the hydrophobic core of the lipid bilayer, while the polar sulfone group is likely to reside near the hydrophilic head groups of the phospholipids. This interaction can influence the physical properties of the membrane, potentially altering its fluidity and permeability.

Studies on similar long-chain amphiphilic molecules have demonstrated that their insertion into lipid bilayers can disrupt the ordered packing of phospholipids, leading to an increase in membrane fluidity. This, in turn, could facilitate the passive diffusion of this compound across the membrane. The rate of transport would likely be dependent on the concentration gradient and the specific lipid composition of the membrane.

Interactive Data Table: Predicted Membrane Permeability of this compound in Different Model Membranes

| Model Membrane Composition | Predicted Permeability Coefficient (cm/s) | Predicted Effect on Membrane Fluidity |

| Dipalmitoylphosphatidylcholine (DPPC) | 1.5 x 10-6 | Increased |

| Dioleoylphosphatidylcholine (DOPC) | 2.8 x 10-6 | Slightly Increased |

| Cholesterol-containing DPPC (30 mol%) | 0.9 x 10-6 | Moderately Increased |

Note: The data in this table is hypothetical and extrapolated from studies on structurally similar long-chain amphiphiles. Specific experimental data for this compound is not currently available.

The hydrophobic decyl chains of this compound are anticipated to interact with nonpolar regions of proteins, such as hydrophobic pockets or domains typically buried within the protein's three-dimensional structure. This binding would be primarily driven by the hydrophobic effect.

Research on the interaction of sodium dodecyl sulfate, an anionic surfactant with a twelve-carbon alkyl chain, has shown that it can bind to a wide variety of proteins, often leading to their denaturation and a change in their native conformation. nih.gov While this compound is not a surfactant, the presence of its long alkyl chains suggests a potential for similar hydrophobic interactions. Such binding could induce conformational changes in proteins, potentially altering their biological function. The kinetics of this binding would likely be rapid, with the association and dissociation rates dependent on the specific protein and the concentration of this compound.

In Vitro and In Vivo Cellular Response Studies

The interaction of this compound with cellular membranes and proteins would be expected to elicit a range of cellular responses. In vitro studies using cultured cells are essential to elucidate these effects.

The potential for this compound to disrupt membrane integrity and protein function suggests that it could impact cellular viability. Standard assays such as the MTT or trypan blue exclusion assays could be employed to assess its cytotoxic effects on various cell lines. It is plausible that at higher concentrations, this compound could lead to membrane damage and cell death.

Furthermore, any interference with proteins involved in cell cycle regulation could affect cell proliferation. Proliferation assays, such as those measuring DNA synthesis (e.g., BrdU incorporation), could reveal whether this compound has cytostatic or cytotoxic effects. nih.gov

Interactive Data Table: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC50 (µM) after 48h |

| HeLa | Cervical Cancer | 50 |

| MCF-7 | Breast Cancer | 75 |

| A549 | Lung Cancer | 60 |

Note: The data in this table is for illustrative purposes and is not based on experimental results for this compound.

By interacting with membrane-bound or intracellular proteins, this compound could potentially modulate various cellular signaling pathways. For instance, if it were to bind to and alter the conformation of a receptor protein, it could either activate or inhibit downstream signaling cascades. The general class of sulfone-containing compounds has been shown to possess a wide range of biological activities, suggesting the potential for interaction with multiple cellular targets. researchgate.net

Mechanistic Investigations of Biological Activity

The biological activity of many sulfone-containing compounds is diverse, ranging from antimicrobial to anti-inflammatory effects. researchgate.net Dapsone, a well-known sulfone drug, acts as an antibacterial agent by inhibiting folic acid synthesis. drugbank.com While the mechanism of action for this compound is unknown, its structure suggests a different mode of action compared to aromatic sulfones like dapsone.

The primary mechanism of biological activity for this compound is likely related to its physical interaction with and disruption of cellular structures. The partitioning of its long alkyl chains into lipid membranes could lead to a non-specific disruption of membrane function, affecting ion gradients and the activity of membrane-embedded proteins. Similarly, its binding to hydrophobic regions of various proteins could lead to a general disruption of their functions. Further research is required to identify specific molecular targets and elucidate the precise mechanisms underlying the potential biological activities of this compound.

Structure-Activity Relationship (SAR) Explorations for Bioactive Analogues

In medicinal chemistry, SAR studies are crucial for optimizing the potency and selectivity of a lead compound. For a molecule like this compound, such explorations would typically involve the synthesis and biological evaluation of a series of structurally related analogues. The primary objectives of these studies would be to identify the key structural features responsible for any observed biological effects and to guide the design of more potent compounds.

Potential modifications to the this compound structure in a hypothetical SAR study would likely focus on several key areas:

Alkyl Chain Length: One of the most fundamental modifications would be to vary the length of the n-decyl chains. Analogues with shorter (e.g., di-n-octyl sulphone) or longer (e.g., di-n-dodecyl sulphone) alkyl groups would be synthesized to determine how lipophilicity and steric bulk influence biological activity. This is a common strategy in drug discovery, as the hydrophobic character of a molecule often plays a critical role in its ability to cross cell membranes and interact with biological targets.

Branching of the Alkyl Chains: The introduction of branching (e.g., iso-decyl or tert-decyl groups) in the alkyl chains would allow researchers to probe the effects of steric hindrance around the sulfone core. Such changes can significantly impact how a molecule fits into the binding site of a protein or enzyme.

Introduction of Functional Groups: The incorporation of various functional groups (e.g., hydroxyl, amino, or carboxyl groups) onto the alkyl chains could alter the polarity, solubility, and hydrogen bonding capabilities of the analogues. This could lead to enhanced interactions with specific biological targets and potentially modulate the compound's pharmacokinetic properties.

Modifications to the Sulfone Moiety: While the sulfone group is generally stable, its replacement with related functionalities like a sulfoxide (B87167) or sulfide (B99878) could be explored to understand the importance of the oxidation state of the sulfur atom for biological activity.

Given the absence of specific SAR data for this compound in the available literature, it is not possible to construct a data table of its bioactive analogues with their corresponding activities. The general principles of medicinal chemistry suggest that the biological profile of this compound could be finely tuned through the systematic structural modifications outlined above. However, without experimental data from such studies, any discussion on the SAR of this compound remains speculative. Future research is needed to synthesize and test a range of analogues to establish a clear understanding of the structure-activity relationships for this class of compounds.

Environmental Fate, Transport, and Ecotoxicological Implications of Di N Decyl Sulphone

Environmental Distribution and Persistence in Ecosystems

The environmental distribution of a chemical is largely governed by its physical and chemical properties, such as water solubility and its octanol-water partition coefficient (log K_ow_). For Di-n-decyl sulphone, the calculated XLogP3 value, an estimate of log K_ow_, is 8.6. nih.gov This very high value indicates that the compound is extremely hydrophobic, or lipophilic ("fat-loving").

Due to its hydrophobicity, this compound is expected to have very low solubility in water. When released into an aquatic environment, it would likely adsorb strongly to suspended particles, sediment, and organic matter. dfo-mpo.gc.caacs.org This partitioning behavior reduces its concentration in the water column but can lead to its accumulation in benthic zones.

Substances with high log K_ow_ values and low water solubility often exhibit persistence in the environment. acs.org They are less available for degradation processes in the water phase and can become sequestered in sediments for long periods. dfo-mpo.gc.ca Furthermore, the potential for bioaccumulation in aquatic organisms is a concern for highly lipophilic compounds, as they can accumulate in the fatty tissues of organisms. acs.org The ultimate disposal of such chemicals must consider their potential for migration in soil or water and their effects on aquatic and plant life. nih.gov

Biodegradation and Abiotic Degradation Pathways

The breakdown of organic chemicals in the environment occurs through biotic (biodegradation) and abiotic (non-biological) processes. fao.orgoapen.org

Microbial Transformation Mechanisms

Microbial biotransformation is a key process where microorganisms use enzymes to modify organic compounds. slideshare.netinflibnet.ac.in For long-chain alkanes, a common degradation pathway involves omega-oxidation at the terminal methyl group, followed by stepwise chain shortening through beta-oxidation. acs.orgresearchgate.net Given that this compound possesses two linear ten-carbon (decyl) chains, it is structurally susceptible to such enzymatic attacks.

Photolytic and Hydrolytic Degradation Processes

Abiotic degradation includes photolysis (breakdown by light) and hydrolysis (reaction with water). mdpi.com

Hydrolytic Degradation: Hydrolysis is a significant degradation pathway for compounds with susceptible functional groups, such as esters or amides. researchgate.net The rate of hydrolysis is influenced by pH and temperature. mdpi.com The carbon-sulfur bonds in the sulfone group are generally resistant to hydrolysis under typical environmental conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Photolytic Degradation: Photolysis involves the degradation of a chemical by absorbing light energy, typically from sunlight. mdpi.com This process can be direct or indirect, mediated by other light-absorbing substances in the water. mdpi.com While some organosulfur compounds can undergo photolysis, no specific data on the photolytic degradation of this compound are available. researchgate.net The rate and products of photolysis would depend on the specific environmental conditions and the light-absorbing properties of the molecule. science.gov

Ecotoxicity to Aquatic Organisms and Ecosystems

Ecotoxicity assessment involves evaluating the harmful effects of a chemical on organisms in the environment. fao.org

Acute and Chronic Effects on Aquatic Biota

The toxicity of neutral, non-reactive organic chemicals to aquatic organisms is often correlated with their hydrophobicity (log K_ow_). regulations.govepa.gov These substances can act as narcotics, accumulating in organisms and causing toxicity by disrupting cell membrane functions. epa.gov

However, for substances with very high hydrophobicity and consequently very low water solubility, a phenomenon known as a "solubility cut-off" can occur. regulations.gov This means that an effective or lethal concentration may not be reached in the water phase during standard toxicity tests, even at the compound's solubility limit. For instance, studies on very long-chain phthalates with high log K_ow_ values showed no mortality to daphnids in saturated solutions. regulations.govepa.gov Given this compound's high calculated log K_ow_ of 8.6, it is plausible that its acute aquatic toxicity might be low due to its limited bioavailability in the water column. nih.gov Sublethal or chronic effects, which occur over longer exposure times, are also a critical consideration for persistent chemicals. dfo-mpo.gc.caresearchgate.net

Terrestrial Ecotoxicity and Soil Interactions

Limited direct testing on this compound's effects on terrestrial organisms means its ecotoxicity is largely inferred from its structural properties and the behavior of similar chemicals, such as other long-chain alkyl sulphones and surfactants.

Soil Sorption and Mobility:

This compound is characterized by a high octanol-water partition coefficient (log Kow) of 8.6, as indicated by predictive models. nih.gov This high log Kow value suggests that the compound is highly lipophilic and hydrophobic, leading to a strong tendency to adsorb to the organic fraction of soil and sediment. scielo.br This behavior is consistent with that of other long-chain anionic surfactants like linear alkylbenzene sulfonates (LAS), which exhibit significant sorption to sludge and soil. erasm.org

The strong binding to soil particles is expected to significantly limit the mobility of this compound in the terrestrial environment. scielo.br Leaching into groundwater is therefore considered to be a minor transport pathway. Instead, the compound is likely to remain in the upper soil layers if introduced, for instance, through the application of contaminated sludge. erasm.org The persistence and potential for long-term accumulation in soil are key considerations, though biodegradation rates in soil are currently unknown. erasm.org

Toxicity to Soil Organisms:

Direct experimental data on the toxicity of this compound to soil macroorganisms (such as earthworms), arthropods, plants, and microorganisms are not available. europa.euservice.gov.uk For similar substances like linear alkylbenzene sulfonates, terrestrial toxicity is influenced by factors such as the specific homologue and the characteristics of the soil. erasm.org Given its predicted low water solubility and high sorption, the bioavailability of this compound to soil organisms may be limited. However, long-term accumulation could still pose a risk.

Table 1: Predicted Soil Interaction Properties of this compound

| Property | Predicted Value/Behavior | Implication |

| Log Kow | 8.6 nih.gov | High potential for sorption to soil organic matter. |

| Mobility in Soil | Low | Unlikely to leach significantly into groundwater. scielo.br |

| Persistence | Unknown | Biodegradation data in soil is lacking. erasm.org |

| Terrestrial Toxicity | No data available | Effects on soil organisms are currently uncharacterized. europa.euservice.gov.uk |

Bioaccumulation and Biomagnification Potential

The potential for a chemical to accumulate in living organisms (bioaccumulation) and to become more concentrated at higher levels of the food chain (biomagnification) is a critical aspect of its environmental risk profile.

Bioaccumulation and Bioconcentration:

The high log Kow value of 8.6 is a primary indicator that this compound has a significant potential for bioaccumulation in organisms. nih.gov The bioconcentration factor (BCF), which measures the accumulation of a chemical from water, is often predicted using the log Kow. Chemicals with a log Kow value greater than 3 are generally considered to have the potential to bioaccumulate. Predictive models for other highly lipophilic substances suggest that a high log Kow can lead to very high BCF values. europa.eu

Therefore, if aquatic or soil organisms are exposed to this compound, it is likely that the substance will be taken up and stored in fatty tissues. The actual BCF value would depend on the organism's ability to metabolize and excrete the compound, for which there is currently no data.

Biomagnification:

Biomagnification occurs when a chemical is transferred through the food chain, resulting in higher concentrations in predators than in their prey. While bioaccumulation potential is high, the likelihood of biomagnification is more complex and depends on factors like metabolic pathways and elimination rates. researchgate.net

There are no specific studies on the trophic magnification of this compound. For some persistent organic pollutants, high bioaccumulation potential does translate to biomagnification. nih.gov However, some organisms possess metabolic pathways that can break down or excrete certain chemicals, preventing significant magnification up the food chain. researchgate.net Without experimental data on the metabolism of this compound in various species, its biomagnification potential remains uncertain.

Table 2: Predicted Bioaccumulation and Biomagnification Properties of this compound

| Property | Predicted Value/Behavior | Implication |

| Bioaccumulation Potential | High | Predicted based on a high log Kow of 8.6. nih.gov |